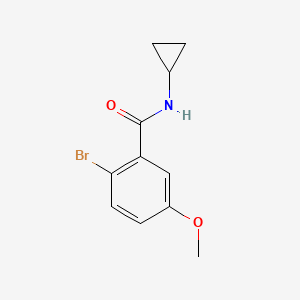
2-bromo-N-cyclopropyl-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-cyclopropyl-5-methoxybenzamide, also known as BAM15, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. BAM15 is a mitochondrial uncoupler, meaning that it can disrupt the normal functioning of the mitochondria in cells. This disruption can lead to a variety of biochemical and physiological effects that have been explored in scientific research.
Mecanismo De Acción
2-bromo-N-cyclopropyl-5-methoxybenzamide works by disrupting the normal functioning of the mitochondria in cells. Mitochondria are responsible for producing ATP, the energy currency of the cell. By uncoupling the mitochondria, 2-bromo-N-cyclopropyl-5-methoxybenzamide can reduce ATP production and increase energy expenditure. This disruption can also lead to the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Biochemical and Physiological Effects:
2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in cells. The compound has been shown to increase mitochondrial respiration and oxygen consumption, as well as increase the production of ROS. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-cyclopropyl-5-methoxybenzamide has several advantages for lab experiments. The compound is commercially available and relatively easy to synthesize. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been shown to have low toxicity in cells and animals. However, 2-bromo-N-cyclopropyl-5-methoxybenzamide has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide can be unstable in some conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-cyclopropyl-5-methoxybenzamide. One area of interest is the development of 2-bromo-N-cyclopropyl-5-methoxybenzamide analogs with improved properties, such as increased solubility and stability. Another area of interest is the investigation of 2-bromo-N-cyclopropyl-5-methoxybenzamide in different disease models, such as neurodegenerative diseases and metabolic disorders. Finally, the mechanism of action of 2-bromo-N-cyclopropyl-5-methoxybenzamide and its effects on mitochondrial function and energy metabolism continue to be an active area of research.
Métodos De Síntesis
The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with cyclopropylamine, followed by the reaction with thionyl chloride and N,N-dimethylformamide. The final product is obtained through the reaction with sodium hydroxide and water. The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
2-bromo-N-cyclopropyl-5-methoxybenzamide has been studied extensively in scientific research for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as neuroprotective effects. 2-bromo-N-cyclopropyl-5-methoxybenzamide has also been investigated as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. In addition, 2-bromo-N-cyclopropyl-5-methoxybenzamide has been shown to improve mitochondrial function and increase energy expenditure in cells.
Propiedades
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWTGWTMHDUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)



![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)

![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)

![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)
![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)